Product packaging for meta-Amorolfine-d3(Cat. No.:)

meta-Amorolfine-d3

Cat. No.: B1154618
M. Wt: 320.53
Attention: For research use only. Not for human or veterinary use.
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Description

meta-Amorolfine-d3 is a deuterated, isotope-labeled analog of an Amorolfine impurity, specifically designed for use in research and development . This compound serves as a critical analytical standard for high-performance liquid chromatography (HPLC) and other mass spectrometry-based quantitative analyses, where it aids in the precise identification and measurement of compounds in complex matrices . Its primary research value lies in the study of the pharmacokinetics, metabolic stability, and degradation pathways of the antifungal drug Amorolfine . Amorolfine is a morpholine antifungal drug used in topical treatments for onychomycosis (fungal nail infections) . It exerts its antifungal effect through a unique mechanism of action by inhibiting two key enzymes in ergosterol biosynthesis, Δ14-reductase and Δ7-Δ8-isomerase . This inhibition depletes ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of abnormal sterols, ultimately compromising membrane integrity and function . As a stable isotope-labeled compound, this compound is an indispensable tool for ensuring accuracy and reliability in pharmaceutical research. For maximum recovery and stability, this product should be stored at -20°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₁H₃₂D₃NO

Molecular Weight

320.53

Synonyms

(2R,6S)-2,6-Dimethyl-4-(2-methyl-3-(3-(tert-pentyl)phenyl)propyl)morpholine-d3;  Amorolfine Impurity D-d3

Origin of Product

United States

Synthetic Methodologies and Deuteration Strategies for Meta Amorolfine D3

Design Considerations for Stereospecific and Regioselective Deuteration

The synthesis of meta-Amorolfine-d3 necessitates precise control over both stereochemistry and regiochemistry. The core structure of Amorolfine (B1665469) contains a cis-2,6-dimethylmorpholine (B33440) ring, which is a critical stereochemical feature for its biological activity. Therefore, any synthetic strategy must preserve or establish this cis relationship.

The primary challenge in the synthesis of this compound is the regioselective introduction of three deuterium (B1214612) atoms onto the meta-position of the p-tert-pentylphenyl group. The directing effects of the alkyl substituent on the aromatic ring must be carefully considered. Alkyl groups are ortho- and para-directing in electrophilic aromatic substitution reactions. Consequently, direct deuteration of the final Amorolfine molecule or its immediate precursors would likely lead to a mixture of isotopologues with deuterium at the ortho positions, rather than the desired meta position.

To achieve the desired regioselectivity, a synthetic approach must be designed where the deuterium atoms are introduced at an earlier stage, on a precursor molecule that facilitates meta-deuteration. This could involve using a directing group that can be later converted to the tert-pentyl group or employing advanced catalytic systems that favor meta-C-H activation.

Precursor Synthesis and Chemical Transformation Routes to the Amorolfine Scaffold

The synthesis of the Amorolfine scaffold typically involves the coupling of two key fragments: the cis-2,6-dimethylmorpholine moiety and a side chain derived from p-tert-pentylbenzaldehyde. The synthesis of the latter provides the opportunity to introduce the deuterium label.

A plausible route for the synthesis of the deuterated precursor, p-tert-pentyl-m-d3-benzaldehyde, is outlined below. This strategy relies on the use of a directing group to facilitate meta-deuteration, which is subsequently converted to the final aldehyde.

Table 1: Proposed Synthesis of Deuterated Precursor (p-tert-pentyl-m-d3-benzaldehyde)

StepReactant(s)Reagents and ConditionsProductPurpose
14-tert-pentylanilineAcetic anhydrideN-(4-tert-pentylphenyl)acetamideProtection of the amino group
2N-(4-tert-pentylphenyl)acetamideD2SO4/D2O, heatN-(2,6-dideuterio-4-tert-pentylphenyl)acetamideOrtho-deuteration directed by the acetamido group
3N-(2,6-dideuterio-4-tert-pentylphenyl)acetamideHBr, NaNO2, CuBr1-bromo-2,6-dideuterio-4-tert-pentylbenzeneSandmeyer reaction to replace the amino group with bromine
41-bromo-2,6-dideuterio-4-tert-pentylbenzeneMg, dry ether, then CO2, then H3O+2,6-dideuterio-4-tert-pentylbenzoic acidGrignard reaction followed by carboxylation
52,6-dideuterio-4-tert-pentylbenzoic acidSOCl2, then LiAl(OtBu)3-dp-tert-pentyl-m-d3-benzaldehydeReduction of the carboxylic acid to the deuterated aldehyde

Once the deuterated aldehyde is synthesized, it can be coupled with the cis-2,6-dimethylmorpholine fragment to construct the final this compound molecule. This is typically achieved through a reductive amination reaction.

Table 2: Final Assembly of this compound

StepReactant(s)Reagents and ConditionsProductPurpose
6p-tert-pentyl-m-d3-benzaldehyde, cis-2,6-dimethylmorpholineNaBH(OAc)3, CH2Cl2This compoundReductive amination to form the final product

Deuterium Incorporation Techniques

The successful synthesis of this compound hinges on the effective incorporation of deuterium. Several techniques can be considered for this purpose.

Deuterated Solvent-Mediated Labeling Approaches

Deuterated solvents, such as D2O or deuterated acids like D2SO4, can serve as the deuterium source. In the proposed synthesis of the precursor, deuterated sulfuric acid is used to facilitate electrophilic aromatic substitution on the activated aniline (B41778) derivative. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve high levels of deuterium incorporation.

Selective Catalytic Deuteration and Hydrogenation Strategies

Catalytic methods offer a powerful approach for selective deuteration. Transition metal catalysts, such as palladium, platinum, or rhodium, can catalyze the exchange of hydrogen for deuterium. science.gov For the synthesis of this compound, a catalytic C-H activation strategy could be envisioned on a suitably functionalized aromatic precursor. For instance, a directing group could be used to guide a catalyst to the meta position for C-H deuteration.

Targeted Chemical Modification for Deuterium Introduction

This approach involves the introduction of a functional group at the desired position, which is then replaced by deuterium. The proposed synthesis in Table 1 utilizes this strategy, where an amino group is used to direct ortho-deuteration, and then the amino group is subsequently removed. An alternative could involve a halogen at the meta position, which could be replaced by deuterium via a Grignard reaction followed by quenching with a deuterium source, or through a metal-catalyzed dehalogenation with D2 gas.

Optimization of Reaction Conditions for Isotopic Enrichment and Yield

Catalyst Selection: The choice of catalyst and ligand is critical for catalytic deuteration methods to ensure high regioselectivity and efficiency.

Deuterium Source: The purity of the deuterium source (e.g., D2O, D2 gas) directly impacts the maximum achievable isotopic enrichment.

Reaction Temperature and Time: These parameters need to be carefully controlled to drive the deuteration reaction to completion without causing side reactions or degradation of the starting material.

Solvent: The choice of solvent can influence the solubility of reactants and the activity of the catalyst.

Purification Methods: Efficient purification techniques, such as chromatography or crystallization, are necessary to isolate the desired deuterated compound from any unreacted starting material or partially deuterated byproducts.

Assessment of Isotopic Purity and Deuterium Abundance

The accurate determination of isotopic purity and the precise location of deuterium atoms are paramount in the validation of deuterated standards like this compound. These assessments ensure the reliability of quantitative bioanalytical methods that utilize these standards. The primary techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. google.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the extent of deuteration and the isotopic distribution in a labeled compound. nih.gov By providing highly accurate mass measurements, it can distinguish between molecules with very small mass differences, such as those resulting from the incorporation of deuterium.

Principle: In the mass spectrum of a deuterated compound, a series of peaks corresponding to different isotopologues (molecules that differ only in their isotopic composition) will be observed. For this compound, one would expect to see peaks corresponding to the unlabeled compound (d0), as well as singly (d1), doubly (d2), and triply (d3) deuterated species.

Data Analysis: The relative abundance of these isotopologue peaks is used to calculate the isotopic purity and the average deuterium incorporation. nih.gov The isotopic purity is typically expressed as the percentage of the desired deuterated species (in this case, d3) relative to all other isotopologues.

Illustrative HRMS Data for this compound

The following interactive table represents a hypothetical analysis of a synthesized batch of this compound, demonstrating how isotopic distribution is typically reported.

IsotopologueRelative Abundance (%)
d0 (Unlabeled)0.5
d11.5
d25.0
d3 92.5
d40.5

Note: This data is illustrative and serves to demonstrate the type of information obtained from an HRMS analysis.

From this illustrative data, the isotopic purity of this compound would be reported as 92.5%. The presence of other isotopologues indicates that the deuteration process was not 100% efficient or that there was some back-exchange of deuterium for hydrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR (proton NMR) and ²H NMR (deuterium NMR), is indispensable for confirming the specific sites of deuteration within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For this compound, where the deuteration is on the methoxy (B1213986) group at the meta position of the phenyl ring, the characteristic singlet of the -OCH₃ protons would be absent. The disappearance of this signal provides strong evidence for the successful and specific incorporation of deuterium at the intended location.

²H NMR Spectroscopy: A ²H NMR spectrum directly detects the deuterium nuclei. A signal in the ²H NMR spectrum at a chemical shift corresponding to the methoxy group would confirm the presence of deuterium at that position.

The combination of HRMS and NMR spectroscopy provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a reliable internal standard for analytical applications. The assessment of isotopic purity and deuterium abundance is a critical quality control step in the synthesis of any isotopically labeled compound. nih.gov

Advanced Analytical Characterization and Quantification of Meta Amorolfine D3

Spectroscopic Characterization Techniques for Structural Elucidation and Deuterium (B1214612) Localization

Spectroscopic methods are fundamental for the structural verification of meta-Amorolfine-d3, providing detailed information about its atomic composition, connectivity, and the specific location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including isotopically labeled compounds like this compound. libretexts.org By analyzing the behavior of atomic nuclei in a magnetic field, different NMR techniques can provide a comprehensive picture of the molecular structure.

¹H NMR: Proton NMR is used to determine the number and environment of hydrogen atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the deuterated position would be absent or significantly reduced in intensity. This absence confirms the successful incorporation of deuterium. Other proton signals in the molecule would remain largely unaffected, confirming the integrity of the rest of the structure. Aromatic protons in a meta-substituted benzene (B151609) ring typically show a characteristic coupling pattern, often a doublet with a small coupling constant of around 2-3 Hz, which helps confirm the 'meta' substitution pattern. acdlabs.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The carbon atom bonded to deuterium (C-D) will exhibit a characteristic multiplet signal due to coupling with the deuterium nucleus (spin I=1), which typically appears as a triplet. washington.edu Furthermore, the chemical shift of the deuterated carbon and adjacent carbons may experience a slight upfield shift, known as an isotope effect. researchgate.net

²H NMR: Deuterium NMR directly detects the deuterium nucleus. A single resonance in the ²H NMR spectrum would definitively confirm the presence of deuterium and its specific chemical environment, providing direct evidence of successful labeling and its location within the molecule.

Table 1: Predicted NMR Data for this compound (Note: Specific chemical shifts are predictive and can vary based on solvent and experimental conditions. washington.edu)

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity & Notes
¹H Varies (e.g., 0.8-7.5) Absence of signal at the deuteration site. Other signals consistent with the non-deuterated structure.
¹³C Varies (e.g., 20-150) The C-D carbon signal appears as a triplet with a reduced intensity. Minor isotopic shifts on neighboring carbons.

| ²H | Varies (correlates with ¹H) | A single peak confirming the chemical environment of the deuterium label. |

When analyzed by HRMS, the molecular ion of this compound will have a mass-to-charge ratio (m/z) that is approximately 3.018 Da higher than its non-deuterated counterpart, corresponding to the mass difference between three deuterium atoms and three protium (B1232500) atoms. The high mass accuracy of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the confident determination of the elemental formula and confirmation of successful deuteration. mdpi.comresearchgate.net

Table 2: Theoretical Exact Mass Data for Isotopic Confirmation

Compound Molecular Formula Theoretical Exact Mass (m/z) [M+H]⁺
meta-Amorolfine C₂₁H₃₅NO 318.2797

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, detects the vibrations of molecular bonds. libretexts.org This method is highly sensitive to isotopic substitution. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond. unam.mx

Specifically, the C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region of an IR or Raman spectrum. In this compound, new bands corresponding to C-D stretching vibrations would be observed at a significantly lower frequency, generally in the 2000–2300 cm⁻¹ range. cdnsciencepub.com The appearance of these characteristic C-D bands and the concurrent disappearance or attenuation of the corresponding C-H bands provide strong evidence for deuteration. unam.mx While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques for structural analysis. cdnsciencepub.com Studies on the parent compound, Amorolfine (B1665469), have utilized Raman spectroscopy to investigate its properties. nih.govacs.org

Table 3: Expected Vibrational Frequencies for Key Bonds

Vibrational Mode Typical Frequency (C-H) Expected Frequency (C-D)
Stretching (ν) ~2800–3000 cm⁻¹ ~2000–2300 cm⁻¹

High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from unreacted starting materials, non-deuterated analogs, and other impurities, thereby ensuring its purity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally sensitive compounds like this compound. jetir.org Reversed-phase HPLC (RP-HPLC) is commonly employed for Amorolfine and its related substances. ufrgs.brufrgs.br

Table 4: Typical HPLC Parameters for the Analysis of Amorolfine Analogs (Based on methods developed for the parent compound, Amorolfine. ufrgs.br)

Parameter Typical Condition
Column Reversed-phase C18 or Phenyl (e.g., 150 x 4.6 mm, 3-5 µm)
Mobile Phase Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate (B84403) buffer)
Elution Isocratic or Gradient
Flow Rate 0.8 - 1.2 mL/min
Detection UV at ~218 nm

| Column Temperature | 25 - 45 °C |

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. libretexts.org While this compound itself may have limited volatility, GC can be an effective tool for analyzing volatile intermediates from its synthesis or for purity analysis after chemical derivatization. nih.gov

Derivatization, for instance with a silylating agent like BSTFA, can be used to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification of the compound and any impurities. The mass detector can confirm the molecular weight of the derivatized this compound, verifying its isotopic composition. jfda-online.comnotulaebotanicae.ro

Table 5: General Gas Chromatography (GC) Parameters

Parameter Potential Condition
Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., 100°C to 300°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Derivatization | May be required (e.g., silylation) to enhance volatility |

Table of Mentioned Compounds

Compound Name
This compound
meta-Amorolfine
Amorolfine
Deuterium

Ultra-Performance Liquid Chromatography (UPLC) Considerations

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). acs.org This is primarily achieved through the use of columns packed with sub-2 µm particles. acs.org When analyzing deuterated compounds like this compound, UPLC presents distinct advantages and some specific considerations.

The enhanced chromatographic resolution of UPLC is particularly beneficial for separating the deuterated analyte from its non-deuterated counterpart and other potential interferences within a complex matrix. acs.org This high resolving power ensures more accurate quantification. Furthermore, the increased speed of UPLC analysis allows for higher sample throughput, a critical factor in high-volume laboratory settings. acs.org

However, a key consideration when using UPLC for deuterated compounds, especially in applications like hydrogen/deuterium exchange mass spectrometry (HXMS), is the potential for deuterium loss. acs.org Studies have shown that for some highly deuterated peptides, the deuterium loss can be greater with UPLC compared to conventional HPLC, a phenomenon attributed in part to the injection requirements of the UPLC system. acs.org While this effect may be less pronounced for more stably labeled compounds like this compound, it remains a factor to be carefully evaluated during method development. The use of UPLC systems capable of operating at low temperatures, such as 0°C, can help to minimize back-exchange and preserve the deuterium signal during analysis. nih.gov

Development and Validation of Bioanalytical Assays for "this compound" in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the trace analysis of compounds like this compound in complex biological matrices such as plasma, urine, or tissue homogenates. This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of this compound, a UPLC system is often coupled with a tandem quadrupole mass spectrometer (TQD). The UPLC separates this compound from other components in the sample extract, after which it enters the mass spectrometer. In the MS, the molecule is ionized, typically via electrospray ionization (ESI), and the precursor ion corresponding to this compound is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for the detection of the analyte at very low concentrations, often in the picogram to nanogram per milliliter range. researchgate.net The use of a stable isotopically labeled internal standard, such as this compound, is crucial for correcting any variability during sample preparation and analysis. unc.edu

Method Validation Parameters

The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. ut.ee Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for this process. unc.edu Key validation parameters include:

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. unc.edu For trace analysis, a low LLOQ is critical.

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. stanford.edu This is typically assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and its internal standard. nih.gov

Linearity: The calibration curve, constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration, should be linear over a defined range. A regression analysis is performed, and the coefficient of determination (r²) should ideally be close to 1.0. researchgate.net

Precision and Accuracy: Precision refers to the closeness of repeated measurements, expressed as the coefficient of variation (%CV), while accuracy is the closeness of the measured value to the true value, expressed as percent bias. These are typically evaluated at multiple concentration levels (e.g., LLOQ, low, medium, and high) within the calibration range. stanford.edu Acceptance criteria are often set at ±15% for both parameters (±20% at the LLOQ). stanford.edu

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. ut.ee This includes freeze-thaw stability, bench-top (short-term) stability, long-term storage stability, and autosampler stability. stanford.edu Stock solution stability is also assessed. stanford.edu

Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix
Stability Analyte concentration within ±15% of the initial concentration

Pharmacokinetic and Biotransformation Research Utilizing Meta Amorolfine D3 Pre Clinical Focus

Elucidation of Metabolic Pathways and Metabolite Identification in Pre-clinical Models

Meta-Amorolfine-d3 is instrumental in the accurate quantification of the parent drug, amorolfine (B1665469), during studies aimed at identifying its metabolic pathways. By providing a stable, co-eluting internal standard for mass spectrometry (MS) based analysis, it corrects for variations in sample preparation and instrument response. lcms.czchromforum.org

In vitro metabolic stability assays are a primary step in characterizing the metabolic susceptibility of a new chemical entity. These assays, typically using human or animal liver microsomes or hepatocytes, predict the extent of first-pass metabolism in the liver. nih.gov In these experiments, the parent compound, amorolfine, is incubated with the liver fractions, and samples are taken at various time points.

The role of this compound is to serve as an internal standard during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the remaining amorolfine concentration. mdpi.com Researchers can construct a reliable depletion curve of the parent drug, from which key parameters like intrinsic clearance and in vitro half-life are calculated. The lack of systemic activity of amorolfine when administered orally in animal models may be attributable to rapid metabolism, a hypothesis that can be rigorously tested with these methods. drfungus.orgnih.gov

Illustrative Data: In Vitro Metabolic Stability of Amorolfine

Following in vitro assays, studies in animal models (e.g., rats, guinea pigs) are conducted to understand the full biotransformation profile. nih.gov After administration of amorolfine, biological matrices such as plasma, urine, and feces are collected over time. The use of this compound is critical for the accurate quantification of both the parent drug and its metabolites in these complex samples.

While the complete metabolic profile of amorolfine is not extensively published, potential biotransformation pathways include oxidation. For instance, an N-oxide degradation product of amorolfine has been identified under forced degradation conditions, suggesting a plausible metabolic route that could be investigated in vivo. researchgate.netufrgs.br By using this compound as an internal standard, analysts can confidently measure the concentrations of such metabolites, helping to create a comprehensive metabolic map.

A critical aspect of using a deuterated internal standard is ensuring the stability of the deuterium (B1214612) labels. The "d3" in this compound signifies three deuterium atoms. The position of these labels on the molecule is crucial; they must be located at a site that is not metabolically active.

If deuterium loss (H/D exchange) occurs during metabolism, the internal standard will no longer be chemically analogous to the analyte, leading to inaccurate quantification. Therefore, during method development, MS analysis is performed to confirm that the deuterium labels on this compound are retained throughout the metabolic process. This ensures its reliability as an internal standard for quantitative bioanalysis of amorolfine and its non-deuterated metabolites.

In Vivo Biotransformation Studies in Animal Models

Pharmacokinetic Profiling Methodologies in Pre-clinical Systems

Pharmacokinetic (PK) studies are essential to characterize how an organism processes a drug, encompassing absorption, distribution, and elimination. rowex.ie Accurate drug concentration measurements are the bedrock of these studies.

To determine the PK profile of amorolfine, the drug is administered to animal models, and blood samples are drawn at sequential time points. Systemic absorption of amorolfine after topical application is generally very low. medicines.org.uk However, precise measurement is still necessary to assess any potential for systemic exposure and accumulation. medicines.org.ukmpa.se

This compound is added to each plasma sample as an internal standard before extraction and analysis by LC-MS/MS. This allows for the generation of highly accurate concentration-time data, which is essential for understanding the drug's absorption rate, its distribution into various tissues, and its rate of elimination from the body. The reported lack of systemic activity in animal models is linked to either rapid metabolism or strong protein binding, factors that are quantified through these PK studies. nih.gov

Illustrative Data: Plasma Pharmacokinetics of Amorolfine in Rats

The concentration-time data, accurately generated using this compound, serves as the input for pharmacokinetic modeling.

Non-Compartmental Analysis (NCA): This method uses the concentration-time curve to directly calculate key PK parameters such as the area under the curve (AUC), peak concentration (Cmax), time to peak concentration (Tmax), clearance (CL), and terminal half-life (t½).

Compartmental Modeling: This approach fits the data to a mathematical model (e.g., one- or two-compartment model) to describe the drug's movement between different physiological compartments. This can provide deeper insights into the drug's distribution and elimination characteristics.

Both modeling approaches rely entirely on the quality of the input data. The use of a stable isotope-labeled internal standard like this compound minimizes analytical variability, thereby ensuring that the derived pharmacokinetic parameters are a true reflection of the drug's behavior in the biological system.

Research on this compound Remains Undisclosed in Publicly Available Literature

Despite a focused search for data on the chemical compound this compound, no specific research findings, pharmacokinetic data, or biotransformation studies are available in the public domain. The scientific community has yet to publish detailed pre-clinical investigations into this deuterated form of the antifungal agent Amorolfine.

This compound is a stable-isotope labeled version of meta-Amorolfine, where three hydrogen atoms have been replaced with deuterium. Such deuterated compounds are invaluable tools in pharmaceutical research, particularly for investigating the metabolic fate of a drug. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of bond cleavage involving deuterium is slower than that for hydrogen. This property is often exploited in preclinical studies to understand metabolic pathways and reaction kinetics.

However, a thorough review of scientific databases and publicly accessible literature reveals a significant gap in information specifically concerning this compound. While the parent compound, Amorolfine, is a well-documented antifungal agent used in topical treatments for onychomycosis, its deuterated analogue does not appear in published pharmacokinetic or biotransformation studies.

Consequently, there is no available data to populate the requested sections on isotope effect studies on metabolic clearance and reaction kinetics for this compound. The absence of such information precludes any detailed discussion or the generation of data tables related to its preclinical profile.

It is conceivable that research on this compound may be ongoing within private pharmaceutical laboratories for internal research and development purposes. Such proprietary data would not be publicly disclosed until patent applications are filed or research is published in peer-reviewed journals. Until such time, the scientific community awaits insights into the potential pharmacokinetic advantages and metabolic profile of this compound.

Mechanistic Studies of Antifungal Action with Meta Amorolfine D3 Molecular and Cellular Level

Investigation of Fungal Sterol Biosynthesis Pathway Inhibition

The primary mode of action for amorolfine (B1665469), and by extension meta-Amorolfine-d3, is the interference with the ergosterol (B1671047) biosynthetic pathway at two critical enzymatic steps. nih.gov This dual inhibition is a key feature of its fungistatic and fungicidal properties. nih.govnewdrugapprovals.org Ergosterol is a vital sterol in fungi, analogous to cholesterol in mammalian cells, and is crucial for regulating membrane fluidity, permeability, and the function of membrane-bound proteins. mdpi.com

Research has firmly established that amorolfine is a potent inhibitor of two specific enzymes in the later stages of ergosterol production. drugbank.com The first is Δ14-sterol reductase (encoded by the ERG24 gene), and the second is Δ7-Δ8 isomerase (encoded by the ERG2 gene). frontiersin.orgfrontiersin.orgucl.ac.uk By blocking these two enzymes, the metabolic pathway is effectively severed, preventing the formation of functional ergosterol. patsnap.com While both enzymes are targeted, the inhibition of Δ14-reductase is considered the principal action responsible for the compound's antifungal effects. chemicalbook.comnih.gov

The dual enzymatic blockade by amorolfine leads to two significant and detrimental outcomes for the fungal cell. patsnap.com Firstly, there is a marked depletion of ergosterol in the cell membrane. chemicalbook.comdrugbank.com Secondly, the inhibition causes a build-up of atypical, non-functional sterol intermediates. frontiersin.org Specifically, the blockage of Δ14-reductase and Δ7-Δ8 isomerase results in the accumulation of ignosterol (B1194617) and other unusual sterols within the fungal cytoplasmic membrane. nih.govnewdrugapprovals.orgdrugbank.comnih.gov These aberrant sterols are unable to perform the functions of ergosterol, leading to severe structural and functional defects in the cell membrane. patsnap.com

Table 1: Enzymatic Inhibition and Sterol Profile Changes by Amorolfine

Target Enzyme Gene Consequence of Inhibition Accumulated Sterol(s) Depleted Sterol
Δ14-Sterol Reductase ERG24 Blocks the reduction of the C14-15 double bond. Ignosterol Ergosterol
Δ7-Δ8 Isomerase ERG2 Prevents the isomerization of the C8-9 double bond to the C7-8 position. Ergosta-8,14-dienol Ergosterol

This table summarizes the known effects of the parent compound, amorolfine, on the fungal sterol biosynthesis pathway.

Inhibition of Δ14-Sterol Reductase and Δ7-Δ8 Isomerase Activities

Research on Cellular Uptake and Intracellular Distribution in Fungal Pathogens

For any antifungal agent to be effective, it must first penetrate the fungal cell's outer layers to reach its intracellular targets. Fungal cells possess several barriers, including the cell wall and the plasma membrane, which regulate the entry of substances. researchgate.netresearchgate.net Small soluble molecules can typically be absorbed, and transport can occur through various mechanisms like passive diffusion, facilitated diffusion, or active transport, which requires energy. researchgate.net

Specific research detailing the cellular uptake and intracellular distribution pathways for this compound is not extensively documented in publicly available literature. However, studies on the parent compound, amorolfine, indicate it has a long retention time in the stratum corneum, suggesting effective penetration into lipid-rich structures. nih.gov It is presumed that as a lipophilic molecule, it can traverse the fungal plasma membrane to interact with its target enzymes located in the endoplasmic reticulum, where sterol synthesis occurs.

Impact of Deuteration on Molecular Interactions with Fungal Enzymes and Cellular Targets

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a strategy used in medicinal chemistry to alter the pharmacokinetic and metabolic properties of a drug. informaticsjournals.co.in This is primarily due to the Deuterium Kinetic Isotope Effect (DKIE). The covalent bond between carbon and deuterium (C-D) is significantly stronger and more stable than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in

While direct studies on this compound are limited, the principles of deuteration suggest potential impacts on its molecular interactions:

Metabolic Stability: If the deuterated position on the this compound molecule is a site of metabolic breakdown by fungal or host enzymes, the stronger C-D bond could slow this process. This may lead to a longer half-life of the active compound at the target site. nih.gov

Enzyme-Inhibitor Binding: Deuteration can subtly alter the vibrational modes and polarity of a molecule, which may influence non-covalent interactions like hydrogen bonds and van der Waals forces that are critical for drug-target binding. researchgate.netmdpi.com This could potentially lead to a more stable or prolonged interaction with the active sites of Δ14-sterol reductase and Δ7-Δ8 isomerase, though such effects are highly specific to the molecule and binding pocket.

Table 2: Theoretical Impact of Deuteration on Molecular Properties

Property C-H Bond C-D Bond Implication for this compound
Bond Strength Weaker Stronger (6-10 times more stable) informaticsjournals.co.in Increased resistance to enzymatic cleavage, potentially slowing metabolism.
Vibrational Frequency Higher Lower Alters molecular conformation and non-covalent interactions.
Lipophilicity Standard May be slightly reduced Could subtly influence membrane passage and distribution. nih.gov

This table outlines the general principles of deuteration that may apply to this compound.

Studies on Fungal Cell Membrane Integrity and Function

The structural and functional integrity of the fungal cell membrane is critically dependent on its ergosterol content. nih.gov The mechanism of action of this compound, by depleting ergosterol and causing the insertion of aberrant sterols like ignosterol, leads to profound and deleterious changes in the membrane. drugbank.compatsnap.com

These changes compromise the membrane's essential functions. truemeds.in The altered membrane exhibits increased permeability, which disrupts the cell's ability to maintain proper ion gradients and leads to the leakage of essential cellular components. patsnap.comtruemeds.in Furthermore, the function of many integral membrane proteins, such as those involved in nutrient transport and cell wall synthesis, is disrupted due to the altered lipid environment. nih.gov This widespread disruption of membrane integrity and function is a primary contributor to the compound's fungicidal effect. patsnap.com

Table 3: Effects of Ergosterol Depletion on Fungal Cell Membrane Properties

Membrane Property Normal State (with Ergosterol) Disrupted State (Ergosterol Depleted)
Permeability Selectively permeable, maintains gradients. Increased permeability, leakage of ions and small molecules. patsnap.com
Fluidity Regulated for optimal protein function. Altered, leading to impaired enzyme activity.
Structural Integrity Stable and robust. Compromised, leading to structural weakness and cell lysis. patsnap.com
Protein Function Membrane-bound enzymes are fully functional. Activity of transport and signaling proteins is inhibited. nih.gov

Pre Clinical Efficacy and Resistance Research with Meta Amorolfine D3

In Vitro Antifungal Susceptibility Testing

In vitro studies are fundamental in determining the antifungal spectrum and potency of meta-Amorolfine-d3. These tests provide crucial data on the concentrations required to inhibit or kill fungal cells.

The minimum inhibitory concentration (MIC) is a key measure of a drug's antifungal activity, representing the lowest concentration that prevents visible fungal growth. While specific MIC data for this compound is not extensively available in the public domain, the data for its parent compound, amorolfine (B1665469), provides a strong indication of its expected performance.

Studies on amorolfine, conducted in accordance with Clinical and Laboratory Standards Institute (CLSI) protocols, have demonstrated its potent activity against a variety of fungi. For instance, the MIC of amorolfine against dermatophytes, a common cause of skin and nail infections, has been reported to range from 0.01 to 0.08 µg/mL. nih.govamazonaws.com For Trichophyton rubrum, a prevalent dermatophyte, the MIC50 and MIC90 values were both 0.04 µg/mL. nih.govamazonaws.com Against Trichophyton mentagrophytes, the MIC50 was 0.04 µg/mL and the MIC90 was 0.08 µg/mL. nih.govamazonaws.com Epidermophyton floccosum showed susceptibility with an MIC50 of 0.02 µg/mL and an MIC90 of 0.04 µg/mL. nih.govamazonaws.com

Against yeasts like Candida parapsilosis, the MIC range was broader, from 0.5 to 16 µg/mL, with MIC50 and MIC90 values of 0.5 µg/mL and 2 µg/mL, respectively. nih.govamazonaws.com However, other fungi such as Candida albicans, Fusarium solani, and Aspergillus flavus required higher concentrations for inhibition, with MICs ranging from 0.125 to 64 µg/mL. nih.govamazonaws.com

Interactive Table: Reported MIC Values for Amorolfine Against Various Fungal Strains

Fungal Strain MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Dermatophytes 0.01 - 0.08 - -
Trichophyton rubrum - 0.04 0.04
Trichophyton mentagrophytes - 0.04 0.08
Epidermophyton floccosum - 0.02 0.04
Candida parapsilosis 0.5 - 16 0.5 2
Candida albicans 0.125 - 64 4 64
Scopulariopsis spp. 0.5 - 4 - -
Acremonium spp. 2 - 8 - -
Fusarium solani 0.125 - 64 4 64
Aspergillus flavus 0.125 - 64 4 64

The minimum fungicidal concentration (MFC) is the lowest concentration of an antifungal agent that results in fungal death. While specific MFC data for this compound is limited, studies on similar compounds indicate that MFC values are typically higher than MIC values. oup.comoup.com For some fungi, amorolfine has been shown to have fungicidal activity, particularly against dermatophytes. researchgate.net The determination of MFC is crucial for understanding whether a drug simply inhibits fungal growth (fungistatic) or actively kills the fungi (fungicidal). mdpi.com

Pre-clinical data for amorolfine indicates a broad spectrum of activity against fungi responsible for superficial infections. researchgate.net This includes high activity against dermatophytes, yeasts, and molds. researchgate.netnih.gov Specifically, amorolfine is effective against various species of Trichophyton, Epidermophyton, and Candida. nih.govamazonaws.com It is also active against molds like Scopulariopsis spp. and Acremonium spp. nih.govamazonaws.com The deuteration in this compound is not expected to alter this broad spectrum of activity but may influence its metabolic stability and, consequently, its in vivo performance.

Determination of Minimum Fungicidal Concentrations (MFC)

In Vivo Efficacy Studies in Established Animal Models of Fungal Infection

While specific in vivo studies on this compound are not widely published, the parent compound, amorolfine, has demonstrated high activity in animal models of superficial fungal infections, such as trichophytosis in guinea pigs and vaginal candidosis in rats. nih.gov In a guinea pig model of trichophytosis, amorolfine was more effective than several azole antifungals and was capable of clearing the mycotic foci. nih.gov However, it showed no significant activity in models of systemic mycosis, which may be attributed to strong protein binding and rapid metabolism. nih.gov The deuteration in this compound could potentially slow down its metabolism, which might enhance its efficacy in vivo.

Research on Mechanisms of Fungal Resistance Development in the Presence of Deuterated Analog

Fungal resistance to antifungal agents is a growing concern. nih.gov Resistance can develop through various mechanisms, including target enzyme modification, increased drug efflux, and alterations in the cell membrane composition. nih.govijdvl.com For morpholine (B109124) antifungals like amorolfine, which inhibit ergosterol (B1671047) biosynthesis, resistance can arise from mutations in the target enzymes, Δ14-reductase and Δ7-Δ8-isomerase. mdpi.comreviberoammicol.comdrugbank.com

While tolerance to morpholines is considered rare, the emergence of resistance is a possibility, especially with long-term use. reviberoammicol.com Research into the potential for resistance development to this compound would involve exposing fungal strains to sub-lethal concentrations of the drug over extended periods and then analyzing any resistant isolates for genetic mutations or changes in gene expression related to drug efflux pumps or the ergosterol biosynthesis pathway.

Synergistic and Antagonistic Interactions with Other Antifungal Agents in Pre-clinical Models

Combining antifungal agents can lead to synergistic (enhanced) or antagonistic (reduced) effects. nih.gov In vitro studies have shown that amorolfine can act synergistically with azole antifungals against dermatophytes. nih.gov This suggests that a combination therapy approach could be beneficial. The interaction between two drugs is often determined using a checkerboard titration method to calculate the Fractional Inhibitory Concentration (FIC) index. nih.gov An FIC index of ≤0.5 typically indicates synergy. nih.gov

While specific studies on the synergistic or antagonistic interactions of this compound are not yet available, it is plausible that it would exhibit similar interaction profiles to amorolfine. Combining this compound with other antifungals could potentially broaden the spectrum of activity, reduce the effective dose of each drug, and minimize the risk of resistance development.

Future Directions and Emerging Research Opportunities for Meta Amorolfine D3

Novel Applications in Drug Discovery and Development Pipelines

The use of deuterated compounds is a significant strategy in modern drug discovery and development. researchgate.net Meta-Amorolfine-d3 serves as a critical tool in advancing the understanding and potential improvement of antifungal agents like its parent compound, amorolfine (B1665469).

As a stable, isotopically labeled compound, this compound is invaluable as an internal standard for quantitative bioanalytical assays. In pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, it allows for the precise measurement of the non-deuterated drug in biological matrices. researchgate.net This is crucial for determining the metabolic fate and residence time of the active pharmaceutical ingredient.

Beyond its use as an analytical standard, the study of this compound opens avenues into the development of "heavy drugs." researchgate.net The substitution of hydrogen with deuterium (B1214612) can alter a molecule's metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage. wikipedia.orgacs.org This can lead to several potential therapeutic advantages:

Increased Half-Life: Slower metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing. wikipedia.orgnih.gov

Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation. gabarx.com

Altered Metabolic Pathways: Deuteration can shift metabolism away from the formation of undesirable or toxic metabolites, potentially improving the drug's safety profile. cdnsciencepub.com

Research into this compound can provide foundational data on how deuteration affects the morpholine (B109124) scaffold characteristic of amorolfine, guiding the design of new, potentially superior, deuterated antifungal drug candidates. nih.govresearchgate.net The successful development and FDA approval of deuterated drugs like deutetrabenazine highlight the viability of this approach for creating new chemical entities with improved properties. wikipedia.orgnih.gov

Integration with Advanced Imaging Techniques for In Vivo Tracking and Biodistribution Studies

Understanding where a drug goes in the body and how it is distributed is fundamental to drug development. Isotopically labeled compounds are essential for such biodistribution studies. acs.org this compound is ideally suited for integration with advanced imaging techniques to visualize its journey and localization within a biological system.

One powerful technique is Imaging Mass Spectrometry (IMS) . IMS allows for the label-free detection and spatial mapping of drugs and their metabolites in tissue sections. researchgate.net By administering this compound, researchers can:

Simultaneously Quantify Distribution: Measure the concentration of the compound across multiple organs from a single whole-body section, providing a comprehensive overview of its distribution. researchgate.net

Visualize Target Engagement: Determine if the compound accumulates in the target tissue, such as skin or nails in the context of antifungal therapy. nih.govnih.gov

Track Metabolite Formation: Differentiate the parent compound from its metabolites based on their mass-to-charge ratio, offering insights into localized drug metabolism.

The use of a stable isotope label like deuterium avoids the complexities and safety concerns associated with radioactive isotopes, making this compound a valuable tracer for preclinical in vivo studies. acs.org The strong correlation observed in other studies between IMS signal intensity and drug concentration determined by traditional methods like LC/MS/MS validates IMS as a quantitative tool for drug distribution analysis. researchgate.net

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug design, providing insights at an atomic level that are often inaccessible through experimental methods alone. anu.edu.augoogle.commdpi.com These techniques can be applied to this compound to elucidate the Structure-Activity Relationship (SAR) and understand the precise impact of deuteration.

Using quantum mechanics methods like Density Functional Theory (DFT) , researchers can model the electronic structure of both this compound and its non-deuterated protium (B1232500) counterpart. researchgate.netnih.gov Such calculations can predict subtle but significant changes in:

Bond lengths and strengths

Vibrational frequencies

Molecular volume and polarizability wikipedia.org

This information is critical for molecular docking simulations , where the compound is modeled interacting with its biological target. Amorolfine is known to inhibit two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. nih.gov By docking both meta-Amorolfine and this compound into the active sites of these enzymes, computational models can help predict whether deuteration alters binding affinity or the orientation of the drug within the binding pocket.

This computational approach allows for a rational, hypothesis-driven investigation into the SAR of deuterated morpholines. nih.govdndi.org It can help explain the experimental results from biochemical assays and guide the synthesis of future analogs with optimized target interactions.

Development of New Deuterated Analogs for Enhanced Research Capabilities

The insights gained from studying a single isotopologue like this compound pave the way for the rational design and synthesis of a new generation of deuterated analogs. The specific position of deuterium substitution within a molecule can have a profound and differential impact on its properties. nih.gov

Future research can focus on creating a library of amorolfine analogs with deuterium placed at various metabolically susceptible positions. For example, while this compound has deuterium on the phenyl ring, other analogs could be synthesized with deuterium on the morpholine or piperidine (B6355638) ring, structures known to be common features in medicines. nih.govdndi.orgresearchgate.net

The development of these new analogs would enable researchers to:

Probe Metabolic Pathways: Systematically block different metabolic sites to identify the key pathways responsible for the drug's breakdown. cdnsciencepub.com

Fine-Tune Pharmacokinetics: Selectively deuterate positions to achieve a desired pharmacokinetic profile, balancing efficacy with an appropriate clearance rate. gabarx.com

The synthesis of precision-deuterated compounds is a key challenge in synthetic chemistry, but it is essential for unambiguously understanding the effect of isotopic substitution. nih.gov The knowledge generated from this compound can serve as a blueprint for these synthetic efforts, contributing to the broader field of developing deuterated molecules as advanced research tools and next-generation therapeutics. researchgate.net

Q & A

Q. What are the critical considerations for synthesizing meta-Amorolfine-d3 with high isotopic purity?

Synthesis requires deuterated precursors and precise control of reaction conditions (e.g., solvent choice, temperature, and catalyst). Key steps include:

  • Confirming deuterium incorporation via nuclear magnetic resonance (NMR) or mass spectrometry (MS) .
  • Validating purity using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or MS detection .
  • Documenting reagent sources, molar ratios, and purification protocols to ensure reproducibility .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Method validation should include:

  • Calibration curves with deuterated internal standards to correct for matrix effects .
  • Precision (intra-day/inter-day variability ≤15%) and accuracy (85–115% recovery) assessments .
  • Stability tests under storage and processing conditions (e.g., freeze-thaw cycles) .

Q. How should researchers design stability studies for this compound in pharmaceutical formulations?

Follow ICH guidelines Q1A(R2) by testing:

  • Forced degradation : Expose the compound to heat, light, humidity, and acidic/alkaline conditions .
  • Long-term stability : Store samples at 25°C/60% RH and analyze degradation products via HPLC or LC-MS .
  • Report degradation kinetics and identify major impurities using structural elucidation techniques .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Discrepancies may arise from differences in:

  • Bioanalytical methods : Compare extraction efficiencies, ionization sources in MS, and calibration ranges .
  • Study populations : Adjust for covariates like metabolic enzyme polymorphisms using multivariate analysis .
  • Data normalization : Use deuterated analogs as internal standards to minimize variability . Conduct a meta-analysis with PRISMA guidelines to harmonize findings .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability. Key steps:

  • Define fixed effects (dose, formulation) and random effects (individual pharmacokinetic parameters) .
  • Validate models using bootstrapping or visual predictive checks .
  • Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .

Q. How should researchers address conflicting results in toxicity profiles between this compound and its non-deuterated counterpart?

  • Comparative assays : Use identical cell lines/animal models and standardized dosing regimens .
  • Mechanistic studies : Perform transcriptomic or metabolomic profiling to identify deuterium-specific pathways .
  • Quality control : Verify compound purity and exclude batch-to-batch variability as a confounding factor .

Q. What strategies enhance reproducibility in this compound research?

  • Detailed protocols : Document all experimental parameters (e.g., solvent lot numbers, instrument settings) in supplementary materials .
  • Blinded analysis : Assign sample processing and data interpretation to separate teams to reduce bias .
  • Data sharing : Deposit raw datasets in repositories like Zenodo or Figshare for independent validation .

Methodological Frameworks

Q. How can the FINER criteria improve experimental design for this compound studies?

Apply the FINER framework to ensure questions are:

  • Feasible : Balance sample size with resource constraints (e.g., deuterated compound cost) .
  • Novel : Compare results to existing data on non-deuterated Amorolfine to highlight isotopic effects .
  • Ethical : Adhere to animal welfare guidelines (e.g., 3Rs principles) in preclinical studies .

Q. What systematic review strategies are effective for synthesizing evidence on this compound?

  • Search strategy : Use Boolean operators in databases (MEDLINE, Embase) combining terms like "deuterated antifungal agents" and "isotope effects" .
  • Risk of bias assessment : Apply tools like ROBIS to evaluate study quality .
  • Data synthesis : Perform subgroup analyses to explore heterogeneity in experimental conditions .

Troubleshooting & Validation

Q. How to validate the biological relevance of in vitro findings for this compound?

  • Dose translation : Use allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to extrapolate to human equivalents .
  • Functional assays : Confirm target engagement (e.g., fungal lanosterol 14α-demethylase inhibition) alongside pharmacokinetic data .

Q. What steps mitigate batch variability in deuterated compound synthesis?

  • Process controls : Monitor reaction progress in real-time with in-line spectroscopy .
  • Quality metrics : Set acceptance criteria for isotopic enrichment (e.g., ≥98% deuterium) and impurity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.